

A Technical Guide to 2-Di-1-ASP: Sourcing, Characterization, and Application

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Compound of Interest

Compound Name: 2-Di-1-ASP

Cat. No.: B10818430

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For researchers, scientists, and drug development professionals, **2-Di-1-ASP** (also known as DASPI) has emerged as a versatile fluorescent probe. This mono-styryl dye is widely utilized for mitochondrial staining and as a groove-binding fluorescent probe for double-stranded and, notably, G-quadruplex (G4) DNA.^{[1][2][3]} This guide provides an in-depth overview of its procurement, technical specifications, and experimental applications.

Purchasing Options for 2-Di-1-ASP

A variety of life science suppliers offer **2-Di-1-ASP**, ensuring its accessibility for research purposes. The following table summarizes key purchasing options.

Supplier	Product Name(s)	Purity	Available Sizes
MedchemExpress	2-Di-1-ASP (DASPI)	>98% (HPLC)	10 mg, 50 mg
Sobekbio Biosciences	2-Di-1-ASP	>98% (HPLC)	Inquire
Cayman Chemical	2-Di-1-ASP (DASPI, DASPMI)	Not specified	10 mg, 50 mg
Selleck Chemicals	2-Di-1-ASP	99.99%	50 mg, 100 mg, 200 mg
Universal Biologicals	2-Di-1-ASP	Not specified	100 mg
Biotium	4-Di-1-ASP*	Not specified	500 mg

*Note: Biotium provides 4-Di-1-ASP, a related styryl dye with similar mitochondrial staining properties.

Technical Data Summary

The following table provides a comprehensive summary of the key technical specifications for **2-Di-1-ASP**, compiled from various suppliers.

Property	Value	Source(s)
CAS Number	2156-29-8	[2][4]
Molecular Formula	C16H19IN2	[2]
Molecular Weight	366.24 g/mol	[2][5]
Appearance	Solid	[4]
Purity	>98% to 99.99% (HPLC)	[2][5]
Excitation Maximum (λ_{ex})	~474 nm	[4]
Emission Maximum (λ_{em})	~605 nm	[4]
Solubility	DMSO: Sparingly Soluble (1-10 mg/mL)[4], 30 mg/mL[5]	[4][5]
Storage	Powder: \geq 2-4 years at -20°C in the dark. Stock Solution: 1 year at -80°C.	[2][4][5]
Primary Applications	Mitochondrial stain, G-quadruplex DNA fluorescent probe.	[1][2][3][5]

Experimental Protocols

Mitochondrial Staining in Live Cells

This protocol is adapted from general methodologies for fluorescent mitochondrial probes and styryl dyes.

Materials:

- **2-Di-1-ASP**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Adherent cells grown on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and orange/red emission)

Procedure:

- **Stock Solution Preparation:** Prepare a 1-2 mM stock solution of **2-Di-1-ASP** in anhydrous DMSO. Store aliquots at -20°C or -80°C, protected from light.
- **Working Solution Preparation:** On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- **Cell Staining:**
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the **2-Di-1-ASP** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

- Imaging: Mount the coverslips on a slide with a drop of PBS or imaging buffer. Observe the stained mitochondria using a fluorescence microscope. **2-Di-1-ASP** accumulates in actively respiring mitochondria.[\[4\]](#)

G-Quadruplex DNA Binding Assay (Fluorescence-Based)

This protocol outlines a general approach to assess the interaction of **2-Di-1-ASP** with G-quadruplex DNA using fluorescence spectroscopy. **2-Di-1-ASP** exhibits a significant fluorescence enhancement upon binding to G-quadruplex structures.[\[1\]](#)

Materials:

- **2-Di-1-ASP**
- Oligonucleotides capable of forming G-quadruplex structures (e.g., c-myc or telomeric sequences)
- Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
- Double-stranded DNA (as a control for selectivity)
- Fluorometer

Procedure:

- G-Quadruplex DNA Formation:
 - Dissolve the G-quadruplex-forming oligonucleotide in the annealing buffer to a concentration of ~100 μ M.
 - Heat the solution to 95°C for 5 minutes.
 - Allow the solution to slowly cool to room temperature over several hours to facilitate the formation of the G-quadruplex structure.
- Titration Experiment:
 - Prepare a solution of **2-Di-1-ASP** (e.g., 1 μ M) in the annealing buffer.

- Measure the initial fluorescence intensity of the **2-Di-1-ASP** solution using the fluorometer (excitation ~474 nm, emission scan ~550-700 nm).
- Incrementally add small aliquots of the pre-formed G-quadruplex DNA solution to the **2-Di-1-ASP** solution.
- After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence spectrum.
- Data Analysis:
 - Plot the fluorescence intensity at the emission maximum (~605 nm) as a function of the G-quadruplex DNA concentration.
 - The resulting binding curve can be used to determine the binding affinity (e.g., by fitting to a suitable binding model).
 - Repeat the experiment with double-stranded DNA to assess the selectivity of **2-Di-1-ASP** for G-quadruplex structures.

Visualizations

Experimental Workflow for Mitochondrial Staining

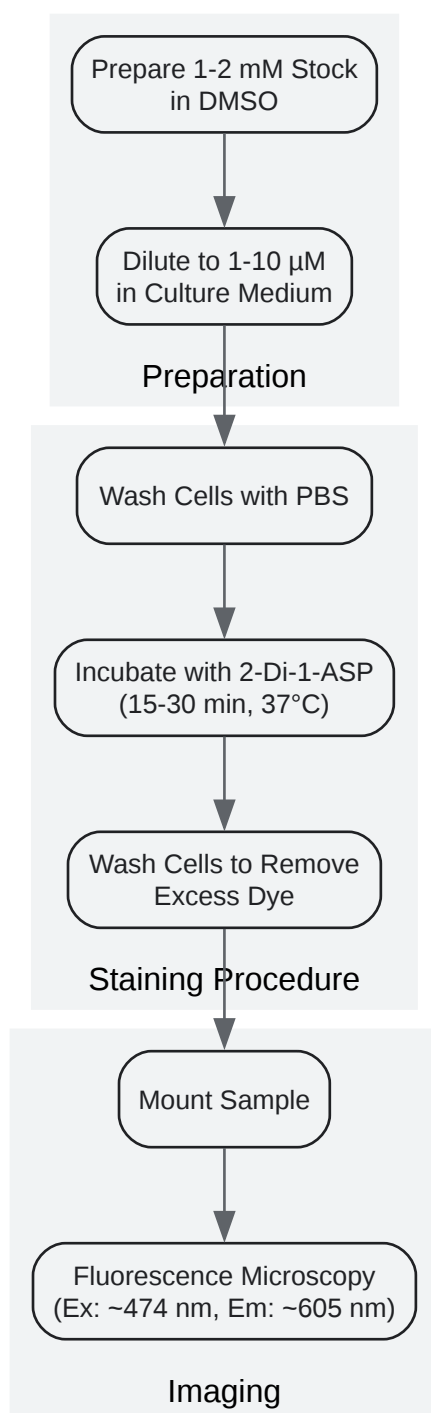


Figure 1: Experimental Workflow for Mitochondrial Staining with 2-Di-1-ASP

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Figure 1: Workflow for mitochondrial staining.

Principle of 2-Di-1-ASP Fluorescence Enhancement

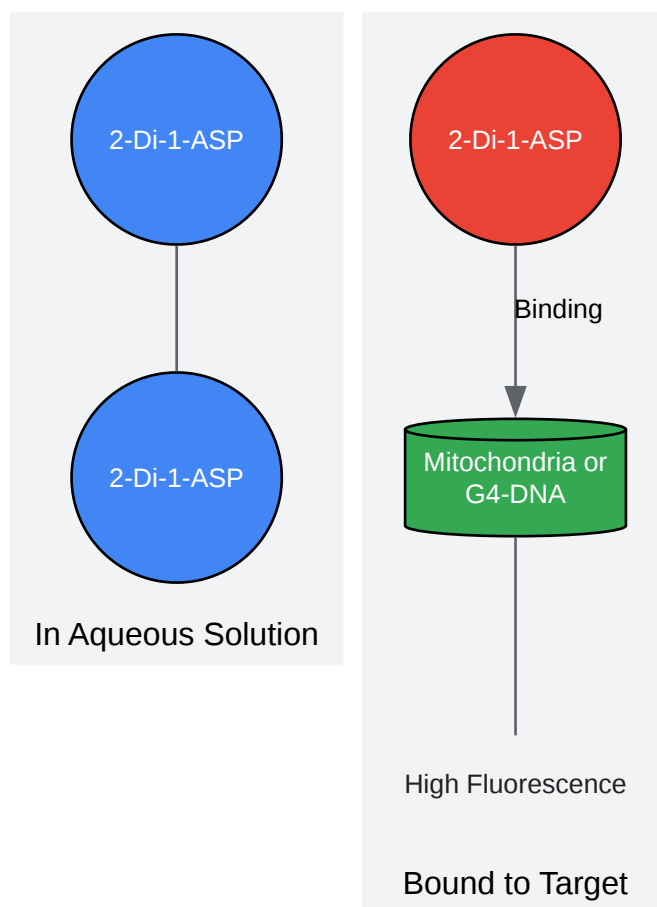


Figure 2: Mechanism of 2-Di-1-ASP Fluorescence

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Figure 2: Principle of fluorescence enhancement.

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